Methyl chloroformate

Description

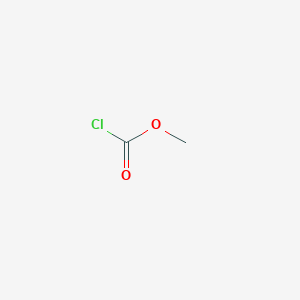

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJHPCRAQCTCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2, Array | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024185 | |

| Record name | Methyl chlorocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 54 °F. Corrosive to metals and tissue. Vapors heavier than air. Very toxic by inhalation. Used to make other chemicals and insecticides., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

160 °F at 760 mmHg (EPA, 1998), 71.0 °C, 71 °C | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

54 °F (EPA, 1998), 12 °C, 24.4 °C (Tag open cup), 17.8 °C (Tag closed cup), 76 °F (open cup); 73 °F (closed cup) | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN CHLOROFORM, BENZENE, IN ALL PROPORTIONS IN ALCOHOL, ETHER, Solubility in water: poor | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.223 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.223 @ 20 °C/4 °C, Relative density (water = 1): 1.22 | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (AIR= 1), Relative vapor density (air = 1): 3.3 | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

159.0 [mmHg], 108.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 14 | |

| Record name | Methyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR LIQUID | |

CAS No. |

79-22-1 | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chlorocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHLOROCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC6VA8OB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -114 °F (USCG, 1999), Less than -114 °F= less than -81 °C= less than 192 deg K, -61 °C | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

what is the chemical structure of methyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

Methyl chloroformate (MCF), with the chemical formula ClCOOCH₃, is a significant reagent in organic synthesis, primarily utilized for the introduction of the methoxycarbonyl protecting group and in the preparation of various pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, supplemented with detailed experimental protocols and safety information.

Chemical Structure and Identification

This compound is the methyl ester of chloroformic acid. The molecule features a central carbonyl group bonded to a chlorine atom and a methoxy (B1213986) group.

-

IUPAC Name: Methyl carbonochloridate[1]

-

Other Names: Methyl chlorocarbonate, Methoxycarbonyl chloride, MCF[2][3][4]

-

SMILES: COC(Cl)=O[7]

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid with a pungent odor.[1][5] It is highly volatile and flammable. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 94.49 g/mol | [1][8] |

| Boiling Point | 70-72 °C (158-162 °F; 343-345 K) | [1][6] |

| Melting Point | -61 °C | [5][8][9] |

| Density | 1.223 g/mL at 25 °C | [1][7] |

| Vapor Density | 3.26 (vs air) | [7] |

| Vapor Pressure | 4.8 psi (20 °C) | [7] |

| Flash Point | 10 °C (50 °F) | [1] |

| Refractive Index | n20/D 1.387 | [7] |

| Solubility | Hydrolyzes in water. Miscible with ether, benzene, and alcohol. | [1][10][11] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is the reaction of anhydrous methanol (B129727) with phosgene (B1210022).[1][12]

Experimental Protocol: Synthesis from Methanol and Phosgene

This protocol is adapted from established laboratory procedures for the preparation of this compound.[12]

Materials:

-

Anhydrous methanol

-

Phosgene (gas)

-

This compound (for initiating the reaction)

-

Calcium chloride (for drying)

-

Ice-water bath

Equipment:

-

Reaction flask equipped with a dropping funnel, a gas inlet tube, and a gas exit tube.

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 10 mL of this compound into the reaction flask to act as a solvent and to help absorb the phosgene.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Bubble chlorine-free phosgene gas through the cooled this compound.

-

Add approximately one-third of the total required anhydrous methanol from the dropping funnel to the reaction mixture all at once.

-

Continue to bubble phosgene through the mixture. The reaction is exothermic, and the temperature should be maintained at a low level to prevent the formation of the side-product, dimethyl carbonate.

-

Add the remaining methanol portion-wise as the phosgene is absorbed.

-

Once the reaction is complete (indicated by the cessation of phosgene absorption), transfer the reaction mixture to a separatory funnel containing cold water.

-

The denser layer of this compound will separate. Wash this layer twice with cold water.

-

Dry the washed this compound over anhydrous calcium chloride.

-

Purify the product by fractional distillation, collecting the fraction that boils between 69-72 °C. The expected yield is approximately 70% of the theoretical value.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 79-22-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound Manufacturer, this compound Supplier,Exporter [meruchem.com]

- 7. This compound 99 79-22-1 [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | 79-22-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. This compound | 79-22-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound, 99% 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Physical Properties of Methyl Chloroformate: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of methyl chloroformate, specifically its boiling point and density. The document details established values for these properties, outlines the experimental protocols for their determination, and presents visual workflows to facilitate understanding and replication of these methods in a laboratory setting.

Core Physical Properties of this compound

This compound (CAS No: 79-22-1) is the methyl ester of chloroformic acid. It presents as an oily, colorless liquid, though aged samples may appear yellow.[1] A summary of its primary physical properties is presented below.

Data Presentation: Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 70-72 °C | at standard atmospheric pressure | [2][3] |

| 71.0 °C | at standard atmospheric pressure | [4] | |

| 72 °C | at standard atmospheric pressure | [1] | |

| Density | 1.223 g/cm³ | at 20 °C | [4][5] |

| 1.223 g/mL | at 25 °C | [2][3] | |

| Molar Mass | 94.49 g·mol−1 | [1] | |

| Melting Point | -61 °C | [1][4] | |

| Refractive Index | n20/D 1.387 | [2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties such as boiling point and density is fundamental for the characterization and quality control of chemical substances. The following sections detail standard laboratory protocols for these measurements.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas.[6][7] The micro-reflux method is suitable when only a small volume of the sample is available.[8]

Principle: When a liquid is heated to its boiling point, it enters a state of reflux where the liquid boils, vaporizes, and then condenses back into the liquid phase. The temperature of the vapor phase remains constant at the boiling point, provided the heating is steady and the sample is pure.[8] This stable temperature is recorded as the boiling point.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or water bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer with appropriate range

-

Clamps and stand

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube and add a small magnetic stir bar.[8]

-

Apparatus Setup: Clamp the test tube securely within a heating block on a hot plate stirrer.

-

Thermometer Placement: Position the thermometer so that its bulb is approximately 1 cm above the surface of the liquid. This ensures it measures the temperature of the vapor, not the liquid itself.[8]

-

Heating and Observation: Turn on the stirrer to ensure gentle and even heating. Begin heating the block.

-

Identify Reflux: Observe the sample for boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation, seen as a ring of liquid, indicates reflux.[8]

-

Temperature Reading: The thermometer bulb should be level with this ring of refluxing liquid for an accurate measurement.

-

Record Boiling Point: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the observed boiling point of the liquid.[8]

-

Cease Heating: After recording the temperature, turn off the heat to avoid boiling the sample to dryness.

Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[9][10] The determination involves the precise measurement of a known volume of the liquid and its corresponding mass.

Principle: By accurately measuring the mass of a specific volume of this compound, its density can be calculated. Using a balance for mass and a graduated cylinder or pycnometer (density bottle) for volume allows for a straightforward determination.[9] For higher accuracy, measurements should be repeated and an average value calculated.

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer

-

Beaker

-

Thermometer (to record the temperature at which the measurement is made)

Procedure:

-

Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare (zero) the reading. Alternatively, record the mass of the empty cylinder (m1).[9][11]

-

Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus with your eyes level with the liquid surface to avoid parallax error.[9][10]

-

Measure Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the tared balance. The reading will directly give the mass of the liquid (m_liquid). If the balance was not tared, record the combined mass (m2) and calculate the mass of the liquid by subtraction: m_liquid = m2 - m1.[9][11]

-

Record Temperature: Use a thermometer to measure and record the temperature of the liquid, as density is temperature-dependent.[10]

-

Calculate Density: Use the formula ρ = m/V to calculate the density. For example, if 10.0 mL of the liquid has a mass of 12.23 g, the density is 1.223 g/mL.

-

Repeat for Accuracy: Repeat the procedure two more times and calculate the average density to improve the reliability of the result.[11]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | 79-22-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 氯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 79-22-1 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pallavchemicals.com [pallavchemicals.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. embibe.com [embibe.com]

- 11. chem.libretexts.org [chem.libretexts.org]

understanding the reactivity of methyl chloroformate with nucleophiles

An In-depth Technical Guide to the Reactivity of Methyl Chloroformate with Nucleophiles

Introduction

This compound (MCF), with the chemical formula CH₃O(CO)Cl, is a highly reactive organic compound and a key reagent in organic synthesis.[1][2] Formally an ester of chloroformic acid, it is a colorless, volatile liquid primarily utilized for introducing the methoxycarbonyl group to various nucleophiles.[1][3] Its reactivity is comparable to that of acyl chlorides, making it an indispensable tool for the synthesis of carbamates, carbonates, and mixed anhydrides.[1][2] This guide provides a comprehensive technical overview of the core principles governing the reactivity of this compound with common nucleophiles, targeting researchers, scientists, and professionals in drug development and chemical industries.

Core Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃ClO₂ | [3] |

| Molecular Weight | 94.50 g/mol | [2][4] |

| Boiling Point | 70-72 °C | [2] |

| Density | 1.223 g/mL (at 25 °C) | [2] |

| Flash Point | 10 °C | [2] |

| Solubility | Soluble in common organic solvents (acetone, chloroform, toluene, THF). Decomposes in water. | [3][4] |

Core Principles of Reactivity

The reactivity of this compound is dictated by the high electrophilicity of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nature of the nucleophile, solvent, and reaction conditions significantly influences the reaction pathway and rate.[5]

The general mechanism involves two key steps:

-

Nucleophilic Attack : The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Elimination : The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the final product.

Factors that enhance the nucleophilicity of the attacking species, such as higher basicity and lower steric hindrance, generally increase the reaction rate.[5][6]

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. framochem.com [framochem.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics of hydrolysis and aminolysis of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Introduction

Methyl chloroformate (MCF), with the chemical formula Cl−C(=O)−O−CH₃, is a highly reactive and versatile reagent extensively used in organic synthesis.[1] It is the methyl ester of chloroformic acid, appearing as a colorless, oily liquid with a pungent odor.[1][2] Its primary utility stems from its ability to introduce a methoxycarbonyl (-COOCH₃) group onto various nucleophiles, a process known as carbomethoxylation.[1] This reactivity makes it an indispensable tool for researchers, scientists, and drug development professionals in creating carbamates, carbonates, and mixed anhydrides, as well as for derivatizing samples for analytical purposes.[2][3][4] Despite its utility, this compound is highly toxic, flammable, and corrosive, necessitating strict adherence to safety protocols during handling and storage.[3][5][6]

Core Reactivity: Nucleophilic Acyl Substitution

The high electrophilicity of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. The reaction proceeds through a nucleophilic acyl substitution mechanism, typically an addition-elimination pathway, where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the methoxycarbonylated product and hydrochloric acid.[7][8] The HCl byproduct is typically scavenged by a base added to the reaction mixture.[4]

Primary Applications

Amine Protection: Carbamate (B1207046) Formation

One of the most significant uses of this compound is in the protection of primary and secondary amines.[3] The reaction with an amine yields a stable N-methoxycarbonyl (Moc) derivative, a type of carbamate.[3][9] This transformation temporarily reduces the amine's nucleophilicity and basicity, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[10] The Moc group is a simple carbamate and is generally stable, requiring specific conditions for removal.[9]

This protocol is adapted from a general procedure for the preparation of carbamates.[11]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (B109124) (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Base Addition: Add a base, such as pyridine or triethylamine (B128534) (1.1-1.2 equiv.), to the solution to act as an HCl scavenger.

-

Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add this compound (1.05 equiv.) dropwise to the cooled solution, ensuring the temperature remains below 5-10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography or distillation.

| Amine Substrate | Product | Yield (%) | Reference |

| Benzylamine | N-Carbomethoxybenzylamine | 98% | [11] |

| Morpholine | N-Carbomethoxymorpholine | 99% | [11] |

| (S)-(-)-α-Methylbenzylamine | N-Carbomethoxy-(S)-(-)-α-methylbenzylamine | 98% | [11] |

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is a highly effective derivatizing agent used to enhance the volatility and thermal stability of polar analytes for GC-MS analysis.[4][12] It readily reacts with functional groups such as amines, carboxylic acids, and phenols, converting them into their less polar methoxycarbonyl derivatives.[2][13] This technique is widely applied in metabolomics for the quantitative analysis of amino acids and organic acids in biological samples.[12][14][15]

This protocol is a generalized summary based on established methods.[12][15]

-

Sample Preparation: Place an aqueous sample (e.g., 50-100 µL) containing the analytes in a reaction vial.

-

Reagent Addition: Add a solution of methanol (B129727) and pyridine. Pyridine acts as a catalyst and acid scavenger.

-

Derivatization: Add this compound to the mixture. The reaction is exothermic and typically proceeds rapidly at room temperature. Vortex the mixture vigorously for 30-60 seconds.

-

Extraction: Add an extraction solvent (e.g., chloroform (B151607) or isooctane) and an aqueous solution of sodium bicarbonate to neutralize excess HCl and unreacted MCF.

-

Phase Separation: Vortex the mixture again to ensure thorough mixing and extraction of the derivatives into the organic layer. Centrifuge to achieve clear phase separation.

-

Analysis: Carefully transfer the upper organic layer to a GC vial for analysis.

| Analyte Class | Method | Quantitation Limits | Reference |

| Amino & Organic Acids | MCF Derivatization GC-MS/MS | Low picomole range (on-column) | [12][14] |

| Amino Acids | MCF Derivatization GC-MS | LOD: 0.01–0.07 µg/mL, LOQ: 0.02–0.20 µg/mL | [15] |

Synthesis of Carbonates and Mixed Anhydrides

In addition to reacting with amines, this compound is used to synthesize other important functional groups.

-

Carbonate Esters: The reaction of MCF with alcohols or phenols in the presence of a base (like NaOH or pyridine) yields methyl carbonate esters.[2][4][16] This is a straightforward method for producing both symmetric and asymmetric carbonates.[17][18]

-

Mixed Anhydrides: Carboxylic acids react with this compound to form mixed carboxylic-carbonic anhydrides.[4] These activated intermediates are highly reactive and are used in subsequent reactions, such as in peptide synthesis, although other chloroformates like isobutyl chloroformate are more common for this specific application.[7]

This protocol is based on the known reactivity of phenols with this compound.[17][18]

-

Dissolution: In a flask, dissolve phenol (B47542) (1.0 equiv.) in a dilute aqueous solution of sodium hydroxide (B78521) (NaOH, 1.1 equiv.). This deprotonates the phenol to form the more nucleophilic sodium phenoxide.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.

-

Reagent Addition: Add this compound (1.05 equiv.) dropwise, maintaining the low temperature. A precipitate of the product may form.

-

Reaction: Stir the mixture for 1-2 hours at low temperature or until the reaction is complete (monitored by TLC).

-

Work-up: Extract the mixture with a suitable organic solvent like diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the product.

Role in Complex Synthesis

The core reactions of this compound serve as foundational steps in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][19] The introduction of the methoxycarbonyl group is a key transformation in building molecular frameworks for active pharmaceutical ingredients (APIs) and pesticides.[2][3]

Safety and Handling

This compound is an extremely hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including solvent-resistant gloves, splash goggles, a face shield, and a lab coat.[5][6]

-

Toxicity: It is fatal if inhaled and harmful if swallowed or in contact with skin.[5][20] It is corrosive and can cause severe skin burns and eye damage.[5][21]

-

Flammability: It is a highly flammable liquid and vapor with a low flash point.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and ground/bond containers during transfer.[6][22]

-

Reactivity: It reacts violently with water and steam to produce toxic and corrosive gases, including hydrogen chloride and methanol.[1][6][21] It is incompatible with strong bases, acids, alcohols, and oxidizing agents.[6]

-

Storage: Store in a cool, dry, well-ventilated, and fireproof area in tightly closed containers, away from moisture and incompatible materials.[5][6] Recommended storage temperature is 2-8 °C.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. nj.gov [nj.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Quantitative analysis of amino and organic acids by this compound derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of Amino and Organic Acids by this compound Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. framochem.com [framochem.com]

- 17. Phenol reacts with this compound in the presence of \mathrm{NaOH} .. [askfilo.com]

- 18. Phenol reacts with this compound in the presence class 12 chemistry CBSE [vedantu.com]

- 19. Chloroformate Market Growth Drivers & Analysis [reanin.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Decomposition Pathways and Products of Methyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chloroformate (MCF), a versatile reagent in organic synthesis, is known for its reactivity and potential for decomposition under various conditions. A thorough understanding of its degradation pathways and the resulting products is critical for its safe handling, storage, and application, particularly in the pharmaceutical industry where purity and stability are paramount. This technical guide provides a comprehensive overview of the primary decomposition routes of this compound, including thermal, hydrolytic, and photolytic pathways. It consolidates quantitative data, details experimental methodologies for studying its decomposition kinetics, and presents visual diagrams of the reaction pathways to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound (ClCOOCH₃) is a highly reactive chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility lies in its ability to introduce the methoxycarbonyl group into various molecules. However, its reactivity also makes it susceptible to decomposition through several pathways, which can be initiated by heat, water, or light. The products of these decomposition reactions can be hazardous and may compromise the integrity of synthetic processes. This guide aims to provide a detailed technical overview of the decomposition of this compound to aid researchers and professionals in mitigating its degradation and ensuring the safety and efficiency of their work.

Thermal Decomposition

The thermal decomposition of this compound can proceed through different pathways depending on the temperature and the presence of other substances. The primary products observed are methyl chloride and carbon dioxide, although the formation of more toxic substances like phosgene (B1210022) has also been reported.[1][2]

Primary Thermal Decomposition Pathway

In the gas phase, at elevated temperatures (425-480 °C), this compound undergoes a unimolecular decomposition to yield methyl chloride (CH₃Cl) and carbon dioxide (CO₂).[3] This reaction is believed to proceed through a concerted mechanism.

Reaction: ClCOOCH₃(g) → CH₃Cl(g) + CO₂(g)

Alternative Thermal Decomposition Products

Under certain conditions, particularly at lower temperatures or in the presence of impurities, other decomposition products such as hydrogen chloride (HCl), phosgene (COCl₂), and chlorine (Cl₂) may be formed.[1] The formation of phosgene, a highly toxic gas, is a significant safety concern.

Quantitative Data for Thermal Decomposition

The kinetics of the primary thermal decomposition pathway have been studied, and the following rate constant has been reported for the reaction in the gas phase.

| Temperature (°C) | Rate Constant (k) | Reference |

| 425-480 | Not explicitly stated, but the study indicates a measurable rate in this range. | [3] |

Further research is needed to quantify the yields of different products under various thermal stress conditions.

Experimental Protocol for Studying Thermal Decomposition

A kinetic study of the gas-phase pyrolysis of this compound can be conducted using a static vacuum system.[2]

Apparatus:

-

A Pyrex reaction vessel enclosed in a furnace capable of maintaining a constant temperature.

-

A vacuum line for evacuating the system.

-

A pressure transducer or manometer to monitor the pressure change during the reaction.

-

A means of introducing a known amount of this compound into the reaction vessel (e.g., a break-seal ampoule).

Procedure:

-

A known quantity of purified this compound is sealed in a glass ampoule.

-

The ampoule is placed within the reaction vessel, which is then attached to the vacuum line and evacuated.

-

The reaction vessel is heated to the desired temperature in the furnace.

-

Once the temperature has stabilized, the ampoule is broken, releasing the this compound vapor into the vessel.

-

The total pressure of the system is monitored over time. The increase in pressure corresponds to the progress of the decomposition reaction as one mole of gaseous reactant produces two moles of gaseous products.

-

The rate constant for the reaction can be determined from the pressure-time data.

-

The products of the decomposition can be analyzed at the end of the experiment using techniques such as gas chromatography-mass spectrometry (GC-MS).

Thermal Decomposition Pathway Diagram

Hydrolysis

This compound reacts readily with water in a process called hydrolysis. This reaction is typically rapid and can be violent, especially in the presence of steam, leading to foaming.[1] The hydrolysis of this compound is a critical consideration for its storage and handling, as even atmospheric moisture can lead to its degradation.

Hydrolysis Reaction and Products

The hydrolysis of this compound proceeds to form methanol, hydrochloric acid, and carbon dioxide.[1][4]

Reaction: ClCOOCH₃ + H₂O → CH₃OH + HCl + CO₂

Kinetics of Hydrolysis

The hydrolysis of this compound follows pseudo-first-order kinetics in aqueous solutions. The rate of hydrolysis is influenced by temperature and the pH of the solution.

| Temperature (°C) | Half-life (t₁₂) | Reference |

| 20 | 34.8 minutes | [5] |

| 40 | 5.3 minutes | [5] |

Experimental Protocol for Studying Hydrolysis Kinetics

The kinetics of this compound hydrolysis can be monitored by measuring the concentration of one of the products, typically hydrochloric acid, over time.[5][6]

Methods:

-

pH Measurement: The increase in H⁺ concentration due to the formation of HCl can be monitored using a pH meter.

-

Conductivity Measurement: The increase in ionic conductivity of the solution due to the formation of H⁺ and Cl⁻ ions can be measured with a conductivity meter.

-

Spectrophotometry: The change in pH can be followed by using a pH indicator whose absorbance at a specific wavelength changes with pH.

General Procedure (pH Measurement):

-

A stock solution of this compound is prepared in a dry, inert solvent like acetonitrile.

-

A reaction vessel containing deionized water (or a buffer solution of known pH) is thermostated at the desired temperature.

-

A calibrated pH electrode is placed in the reaction vessel.

-

The reaction is initiated by injecting a small, known volume of the this compound stock solution into the water with vigorous stirring.

-

The pH of the solution is recorded at regular time intervals.

-

The concentration of HCl at each time point can be calculated from the pH values.

-

The pseudo-first-order rate constant (k) can be determined by plotting ln([MCF]₀/[MCF]t) versus time, where [MCF]₀ is the initial concentration of this compound and [MCF]t is the concentration at time t.

Hydrolysis Pathway Diagram

Photolytic Decomposition

This compound can undergo decomposition when exposed to ultraviolet (UV) radiation. The photolytic pathway is particularly relevant for understanding the atmospheric fate of this compound and for ensuring the stability of formulations that may be exposed to light.

Photodissociation Pathway

The primary photochemical process upon UV irradiation of this compound is the cleavage of the carbon-chlorine (C-Cl) bond.[7] Photolysis at a wavelength of 193 nm has been shown to be a major photodissociation channel, leading to the formation of a methoxycarbonyl radical (CH₃OCO•) and a chlorine radical (Cl•).

Primary Photochemical Reaction: ClCOOCH₃ + hν → CH₃OCO• + Cl•

The methoxycarbonyl radical is an unstable intermediate that can subsequently decompose.

Fate of the Methoxycarbonyl Radical

The methoxycarbonyl radical can undergo further decomposition to produce a methyl radical (CH₃•) and carbon dioxide (CO₂), or a methoxy (B1213986) radical (CH₃O•) and carbon monoxide (CO). The relative importance of these pathways is dependent on the internal energy of the radical.

Secondary Reactions: CH₃OCO• → CH₃• + CO₂ CH₃OCO• → CH₃O• + CO

Quantitative Data for Photolytic Decomposition

Quantitative data on the quantum yields for the photodissociation of this compound and the branching ratios for the subsequent decomposition of the methoxycarbonyl radical are not well-established in the reviewed literature and represent an area for further investigation. The UV absorption spectrum of this compound shows strong absorption at wavelengths below 220 nm.[7]

Experimental Protocol for Studying Photolytic Decomposition

The study of photolytic decomposition typically involves flash photolysis coupled with a sensitive detection technique to identify and quantify the transient species and final products.

Apparatus:

-

A photolysis laser or lamp to provide UV radiation of a specific wavelength.

-

A reaction cell to contain the this compound vapor, often at low pressure.

-

A detection system, such as a time-of-flight mass spectrometer or a laser-induced fluorescence (LIF) system, to probe the reaction products.

Procedure:

-

A low-pressure sample of this compound vapor is introduced into the reaction cell.

-

The sample is irradiated with a pulse of UV light from the laser.

-

The photoproducts are detected and analyzed at a specific time delay after the photolysis pulse.

-

By varying the wavelength of the photolysis laser and the time delay of the probe, the dynamics of the photodissociation process can be investigated.

-

Product quantum yields can be determined by calibrating the detection system with known concentrations of the products and measuring the photon flux of the photolysis laser.[8][9]

Photolytic Decomposition Pathway Diagram

Conclusion

The decomposition of this compound is a multifaceted process influenced by temperature, moisture, and light. The primary thermal decomposition pathway leads to the formation of methyl chloride and carbon dioxide, while hydrolysis yields methanol, hydrochloric acid, and carbon dioxide. Photolytic decomposition is initiated by C-Cl bond cleavage, forming a methoxycarbonyl radical that can further decompose.

For professionals working with this compound, it is crucial to control these environmental factors to ensure the stability of the compound and the safety of the process. Storage in a cool, dry, dark environment and the use of inert atmospheres can significantly mitigate decomposition. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and a deeper understanding of the complex chemistry of this compound decomposition. Further research into the quantitative aspects of photodecomposition, such as quantum yields and product branching ratios, would be beneficial for a more complete picture of its environmental fate and stability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 3. researchgate.net [researchgate.net]

- 4. framochem.com [framochem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

Navigating the Solubility Landscape of Methyl Chloroformate in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the solubility characteristics of methyl chloroformate in a range of common organic solvents. This document serves as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing essential data and methodologies for the safe and effective use of this highly reactive reagent.

This compound (MCF) is a versatile chemical intermediate widely employed in the pharmaceutical and agrochemical industries for the introduction of the methoxycarbonyl group. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This guide consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Insights into this compound Solubility

This compound exhibits a broad range of solubility in common organic solvents, a critical factor in its utility as a reagent. While precise quantitative data is not extensively available in public literature, a qualitative understanding has been established through various technical sources.

Generally, this compound is soluble in many common organic solvents. It has been reported to be miscible, meaning it will mix in all proportions to form a homogeneous solution, with solvents such as diethyl ether and various alcohols.[1] Its solubility has also been noted in acetone, chloroform, toluene, and tetrahydrofuran (B95107) (THF).[2] One source indicates that it is soluble in benzene.[1] In contrast, its solubility in methanol (B129727) has been described as "partially soluble".

It is crucial to note that this compound reacts with water and alcohols.[3][4] The reaction with water yields methanol, hydrochloric acid, and carbon dioxide.[5] While it is reported as miscible with alcohol, this is likely an initial observation before significant reaction occurs. Therefore, for applications requiring stability of the this compound, protic solvents like alcohols may be unsuitable despite their initial miscibility.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent Family | Solvent | Reported Solubility/Miscibility |

| Alcohols | Methanol | Partially Soluble |

| Alcohol (General) | Miscible[1] | |

| Ethers | Diethyl Ether | Soluble, Miscible[1] |

| Tetrahydrofuran (THF) | Soluble[2] | |

| Ketones | Acetone | Soluble[2] |

| Halogenated Hydrocarbons | Chloroform | Soluble[2] |

| Aromatic Hydrocarbons | Toluene | Soluble[2] |

| Benzene | Soluble[1] |

Experimental Protocols for Solubility and Miscibility Determination

Accurate determination of solubility is fundamental for process development and safety. The following protocols provide standardized methods for assessing the miscibility and, if necessary, the quantitative solubility of this compound in an organic solvent.

Protocol 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent at ambient temperature.

Materials:

-

This compound (≥98% purity)

-

Test solvent (analytical grade)

-

Dry glass test tubes with stoppers

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Fume hood

Procedure:

-

Preparation: Conduct all operations within a certified fume hood due to the toxicity and volatility of this compound. Ensure all glassware is clean and thoroughly dried to prevent hydrolysis.

-

Initial Mixture: To a dry test tube, add 1 mL of the test solvent.

-

Incremental Addition of this compound: Carefully add 0.1 mL of this compound to the test tube.

-

Mixing: Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background. Look for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Progressive Additions: If the mixture remains a single, clear phase, continue to add this compound in 0.1 mL increments, vortexing and observing after each addition, until a total of 1 mL of this compound has been added.

-

Reciprocal Test: In a separate dry test tube, reverse the addition order. Start with 1 mL of this compound and incrementally add the test solvent up to 1 mL, following the same mixing and observation steps.

-

Determination:

-

Miscible: If the mixture remains a single, clear, and homogeneous phase at all proportions tested, the two liquids are considered miscible.

-

Immiscible or Partially Soluble: If at any point two distinct layers form, or if the solution becomes persistently cloudy, the liquids are immiscible or partially soluble. Proceed to Protocol 2 for quantitative analysis if the degree of solubility is required.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in a solvent in which it is not fully miscible at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Test solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated gas-tight syringe for sampling

-

Analytical balance

-

Gas chromatograph with a suitable column and a flame ionization detector (GC-FID) or other suitable analytical instrument.

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Apparatus Setup: Place the jacketed glass vessel in the thermostatic water bath set to the desired experimental temperature (e.g., 25 °C). Allow the system to equilibrate.

-

Preparation of Saturated Solution: Add a known volume of the test solvent to the vessel. Add an excess amount of this compound to the solvent to create a biphasic system, ensuring that a separate layer of this compound is clearly visible.

-

Equilibration: Seal the vessel and begin stirring at a constant rate that ensures adequate mixing of the two phases without creating an emulsion. Allow the mixture to equilibrate for a minimum of 24 hours to ensure that the solvent is fully saturated with this compound.

-

Phase Separation: Stop the stirring and allow the two phases to fully separate. This may take several hours. It is critical to maintain the constant temperature during this period.

-

Sampling: Carefully extract a known volume of the solvent (top or bottom layer, depending on densities) using a gas-tight syringe. Avoid disturbing the interface or drawing any of the undissolved this compound phase.

-

Sample Preparation for Analysis: Immediately transfer the sampled aliquot into a pre-weighed volumetric flask and determine the mass of the sample. Dilute the sample with a suitable solvent (one in which both this compound and the test solvent are fully miscible and which is compatible with the analytical method) to a known final volume.

-

Calibration and Analysis:

-

Prepare a series of calibration standards of this compound in the dilution solvent.

-

Analyze the prepared sample and the calibration standards using GC-FID or another validated analytical method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

-

Calculation of Solubility: From the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original undiluted sample to determine the solubility. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for evaluating the solubility of this compound in an organic solvent.

Caption: Workflow for determining the miscibility and solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, supported by practical experimental protocols. By adhering to these methodologies, researchers and drug development professionals can handle this important chemical reagent with greater safety and precision, leading to more efficient and reliable synthetic outcomes.

References

methyl chloroformate CAS number and chemical synonyms

An In-depth Technical Guide to Methyl Chloroformate: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a versatile reagent widely used in organic synthesis and analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the chemical properties, common synonyms, and key applications of this compound, with a focus on derivatization reactions for chromatography and its role in peptide synthesis. Detailed experimental protocols and visual diagrams of reaction pathways and workflows are provided to facilitate practical application.

Chemical Identity and Properties

This compound, a colorless liquid with a pungent odor, is the methyl ester of chloroformic acid.[1][2] It is a highly reactive compound, making it a valuable reagent for introducing the methoxycarbonyl functional group.[1]

CAS Number: 79-22-1[1][3][4][5][6][7]

Chemical Synonyms:

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂H₃ClO₂ | [1][4][5][7][9] |

| Molecular Weight | 94.50 g/mol | [3][4][5][6][7][9] |

| Appearance | Colorless liquid with a pungent, acrid odor | [1][2][3][9] |

| Boiling Point | 70-72 °C | [3][6][7][9] |

| Melting Point | -61 °C | [3][7][9] |

| Density | 1.223 g/mL at 25 °C | [3][6][7][9] |

| Flash Point | 10 °C (50 °F) - closed cup | [1][4][6] |

| Refractive Index (n20/D) | 1.387 | [3][6] |

| Vapor Density | 3.26 (vs air) | [6] |

| Vapor Pressure | 4.8 psi at 20 °C | [6] |

| Solubility | Slightly soluble in water; soluble in methanol (B129727), ether, and benzene | [3] |

Key Applications and Reactions

This compound is a highly electrophilic compound that readily reacts with various nucleophiles. Its primary applications include the derivatization of analytes for chromatographic analysis and the activation of carboxylic acids in organic synthesis, particularly in peptide chemistry.

Derivatization for GC-MS Analysis

This compound is extensively used as a derivatization reagent to enhance the volatility and thermal stability of polar compounds containing amino and carboxylic acid groups, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][4][5][9] The reaction with amines yields stable carbamate (B1207046) derivatives, while carboxylic acids are converted to their corresponding methyl esters. This derivatization is rapid and can be performed in aqueous media.[4][5]

The general reaction for the derivatization of an amine with this compound is as follows:

Peptide Synthesis: The Mixed Anhydride (B1165640) Method

In peptide synthesis, chloroformates like this compound are used to activate the carboxyl group of an N-protected amino acid, forming a mixed carboxylic-carbonic anhydride. This highly reactive intermediate then readily couples with the amino group of another amino acid to form a peptide bond. While isobutyl chloroformate is more commonly cited for this purpose, the principle applies to this compound as well.

The following diagram illustrates the general workflow for peptide bond formation using the mixed anhydride method.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of methanol with phosgene (B1210022).[3] It is crucial to maintain a low temperature and use an excess of phosgene to minimize the formation of the methyl carbonate byproduct.

Materials:

-

Methanol

-

Phosgene gas (free of chlorine)

-

This compound (for initiating the reaction)

-

Cold water

-

Calcium chloride (for drying)

Procedure:

-

To a reaction flask equipped with a dropping funnel, a gas inlet tube, and an exit tube, add 10 mL of this compound.

-

Cool the reaction flask to 0 °C.

-

Bubble chlorine-free phosgene gas through the this compound.

-

Add approximately one-third of the total methanol volume from the dropping funnel at once.

-

Continue to bubble phosgene through the mixture. When the absorption of phosgene slows down, add another portion of fresh methanol.

-

Once the reaction is complete, transfer the mixture to a separatory funnel containing cold water.

-

Separate the heavier organic layer and wash it twice with cold water.

-

Dry the organic layer over calcium chloride.

-

Perform a fractional distillation, collecting the fraction that boils between 69-72 °C. The expected yield is approximately 70%.[3]